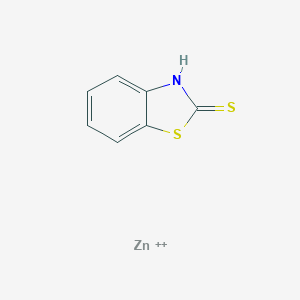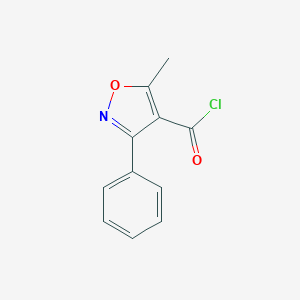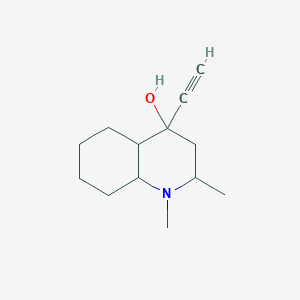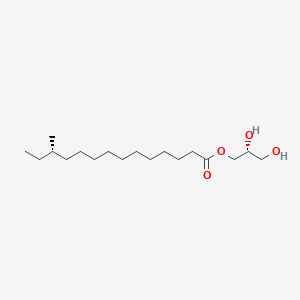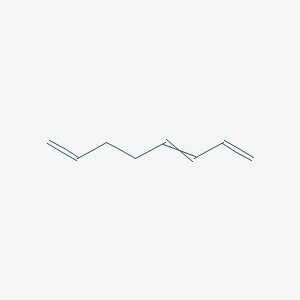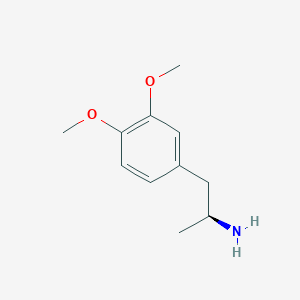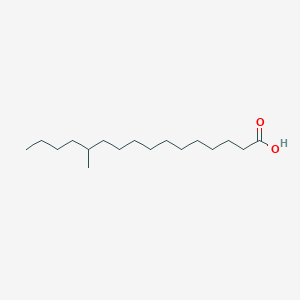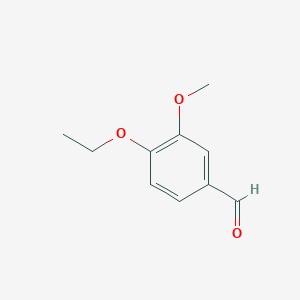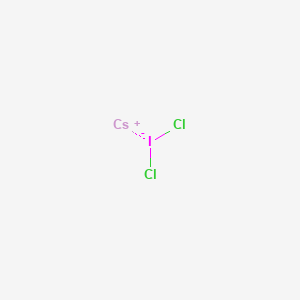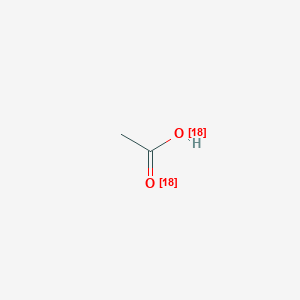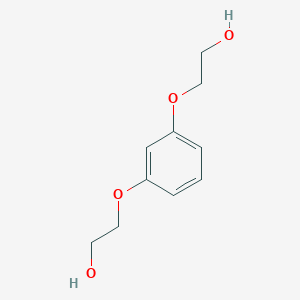
1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose: D-Fructose, 1,3,4,5,6-pentakis-O-(trimethylsilyl)- , is a derivative of D-fructose where the hydroxyl groups are replaced by trimethylsilyl groups. This modification enhances the compound’s volatility and stability, making it suitable for various analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose involves the reaction of D-fructose with trimethylsilyl chloride in the presence of a base, such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl groups attaching to the hydroxyl groups of D-fructose .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be synthesized on a larger scale using similar methods as in the laboratory. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose primarily undergoes substitution reactions due to the presence of trimethylsilyl groups. These groups can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Trimethylsilyl groups can be replaced by hydroxyl groups using acidic conditions or by other silyl groups using different silylating agents.
Oxidation and Reduction: While this compound is less reactive towards oxidation and reduction due to the protective silyl groups, it can still undergo these reactions under specific conditions.
Major Products: The major products of these reactions depend on the reagents and conditions used. For example, de-silylation under acidic conditions will yield D-fructose .
Applications De Recherche Scientifique
Chemistry: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose is widely used in analytical chemistry, particularly in GC-MS, due to its enhanced volatility and stability. It serves as a standard for the quantification of sugars and other carbohydrates .
Biology and Medicine: In biological research, this compound is used to study metabolic pathways involving fructose. Its derivatives are also used in the analysis of metabolic disorders .
Industry: In the food industry, this compound can be used to analyze the sugar content in various products. It is also used in the quality control of pharmaceuticals and other products containing sugars .
Mécanisme D'action
The mechanism of action of 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose primarily involves its role as a derivatizing agent in analytical techniques. The trimethylsilyl groups enhance the compound’s volatility, making it easier to analyze using GC-MS. The molecular targets and pathways involved are primarily related to its interaction with analytical instruments and the enhancement of signal detection .
Comparaison Avec Des Composés Similaires
- TMS D-glucose
- TMS D-psicose
- TMS D-tagatose
- TMS D-sorbose
Comparison: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose is unique due to its specific structure and the position of the trimethylsilyl groups. Compared to TMS D-glucose and other similar compounds, this compound offers distinct advantages in terms of volatility and stability, making it particularly useful in GC-MS analysis .
Propriétés
Numéro CAS |
19126-98-8 |
|---|---|
Formule moléculaire |
C21H52O6Si5 |
Poids moléculaire |
541.1 g/mol |
Nom IUPAC |
(3S,4R,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-one |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)23-16-18(22)20(26-31(10,11)12)21(27-32(13,14)15)19(25-30(7,8)9)17-24-29(4,5)6/h19-21H,16-17H2,1-15H3/t19-,20-,21-/m1/s1 |
Clé InChI |
LDUCAYFXHYLHLP-NJDAHSKKSA-N |
SMILES |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES isomérique |
C[Si](C)(C)OC[C@H]([C@H]([C@@H](C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



